molecular formula C17H22N8 B6457738 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2548994-19-8

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6457738
CAS No.: 2548994-19-8
M. Wt: 338.4 g/mol
InChI Key: YJUYGSGGFGNYID-UHFFFAOYSA-N
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Description

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring substituted with a piperazine moiety and a trimethylpyrimidine group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and trimethylpyrimidine groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to ensure the purity and yield of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine ring, while reduction can lead to the formation of reduced derivatives. Substitution reactions can introduce various functional groups, resulting in a diverse array of products.

Scientific Research Applications

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine: Lacks the methyl group at the 9-position.

    9-methyl-6-[4-(2,5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine: Has one less methyl group on the pyrimidine ring.

    9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperidin-1-yl]-9H-purine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine lies in its specific substitution pattern and the presence of both the piperazine and trimethylpyrimidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-11-12(2)21-13(3)22-15(11)24-5-7-25(8-6-24)17-14-16(18-9-19-17)23(4)10-20-14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYGSGGFGNYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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